N-(4-chlorobenzyl)-4-phenylbutanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It is classified as an amide, which is a functional group characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The compound's structure includes a 4-chlorobenzyl group and a 4-phenylbutanamide moiety, suggesting possible interactions with biological targets due to its aromatic components.
The compound can be synthesized through various methods in organic chemistry, often involving reactions that form amide bonds. Its classification falls under the category of organic compounds, specifically within the subcategory of aromatic amides. The presence of both chlorobenzyl and phenyl groups indicates that it may exhibit unique properties compared to simpler amides.
The synthesis of N-(4-chlorobenzyl)-4-phenylbutanamide can be achieved through several approaches. A common method involves the reaction of 4-chlorobenzylamine with 4-phenylbutanoic acid or its derivatives. This reaction typically requires activation of the carboxylic acid group, often using coupling agents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
This method has been documented to yield high purity and satisfactory yields of the desired amide compound .
The molecular structure of N-(4-chlorobenzyl)-4-phenylbutanamide can be represented as follows:
The compound's structure can be depicted using structural formulas, highlighting the connectivity between atoms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to confirm the structure:
N-(4-chlorobenzyl)-4-phenylbutanamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for biological testing .
Quantitative Structure-Activity Relationship (QSAR) studies may provide insights into how structural variations affect biological activity.
These properties are crucial for determining storage conditions and handling protocols in laboratory settings .
N-(4-chlorobenzyl)-4-phenylbutanamide has potential applications in several scientific fields:
Research continues to explore its full range of applications, particularly in drug development and medicinal chemistry .
N-(4-chlorobenzyl)-4-phenylbutanamide is a synthetic small-molecule compound featuring a four-carbon aliphatic chain (butanamide core) flanked by two aromatic moieties: a terminal phenyl group and an N-linked 4-chlorobenzyl substituent. Its systematic IUPAC name is N-[(4-chlorophenyl)methyl]-4-phenylbutanamide, with the molecular formula C₁₇H₁₈ClNO and a molecular weight of 287.79 g/mol. The structure positions the compound within the arylalkylamide class, characterized by the amide bond (–CO–NH–) connecting the chlorinated benzyl group to the phenylbutyryl chain. This configuration enables dual hydrophobic interactions via its aromatic rings while the amide bond provides hydrogen-bonding capability [1] .
Table 1: Chemical Identity of N-(4-chlorobenzyl)-4-phenylbutanamide
Property | Value/Descriptor |
---|---|
IUPAC Name | N-[(4-chlorophenyl)methyl]-4-phenylbutanamide |
Molecular Formula | C₁₇H₁₈ClNO |
Molecular Weight | 287.79 g/mol |
Key Functional Groups | Amide, chlorinated aryl, alkyl chain |
Structural Features | Flexible C4 linker, dual aromatic pharmacophores |
This compound emerged from early 21st-century efforts to develop non-hydroxamate histone deacetylase (HDAC) inhibitors. Inspired by tubacin—a prototypical selective HDAC6 inhibitor—researchers designed phenylbutyramide derivatives to overcome pharmacokinetic limitations of hydroxamate-based HDAC inhibitors [1] [3]. N-(4-chlorobenzyl)-4-phenylbutanamide (and its structural analog N-(4-chlorophenyl)-4-phenylbutanamide, B-R2B) was synthesized via rational drug design incorporating in silico methods. Molecular docking predicted its HDAC6 binding potential, leading to its selection for experimental validation. Initial studies confirmed its anti-proliferative activity against leukemia and cervical cancer models, positioning it as a candidate for epigenetic cancer therapeutics [1].
The compound’s modular structure makes it a versatile synthetic intermediate for medicinal chemistry. The chlorobenzyl group—derived from 4-chlorobenzaldehyde precursors [2]—enables further functionalization via nucleophilic substitution. Its amide bond is synthetically accessible through coupling reactions between 4-phenylbutanoic acid and 4-chlorobenzylamine. This synthetic tractability facilitates rapid structure-activity relationship (SAR) exploration, particularly for anticancer scaffolds targeting HDAC isoforms. Its significance extends to epigenetic drug discovery, where selective HDAC6 inhibition offers advantages over pan-HDAC inhibitors in reducing hematological toxicity [1] .
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7